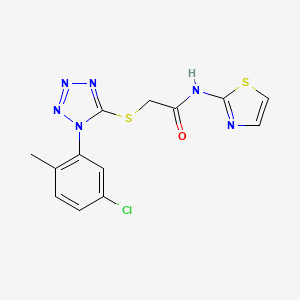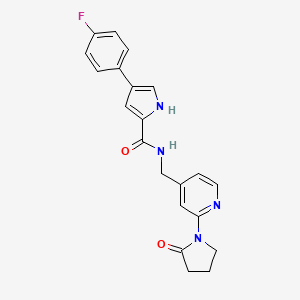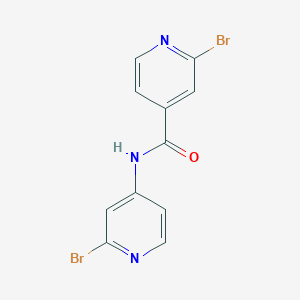![molecular formula C23H25N3O4 B2524970 N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-79-6](/img/structure/B2524970.png)
N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is an organic compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Another method involved the coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .Scientific Research Applications
- The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . These derivatives were screened for in vitro anticancer activity against MCF-7 and A549 cell lines, showing prominent activity against both cancer cell types.
- Cinnamic acid derivatives, including the compound , have been explored for their antimicrobial potential. Among different derivatives, some exhibited good antimicrobial activity . This suggests a possible role in combating microbial infections.
- Cinnamic acid analogs, such as the compound mentioned, are known for their antioxidant and anti-inflammatory properties. These characteristics make them interesting candidates for therapeutic applications .
- The unique structural backbone of cinnamic acid derivatives allows for modifications to enhance potency and pharmacokinetics. Researchers have exploited this feature to develop novel agents with improved selectivity and reduced side effects .
- The 1,2,3-triazole motif, present in the synthesized derivatives, exhibits diverse biological activities. Triazoles have been associated with anticancer, anti-HIV, anti-inflammatory, and antimicrobial effects . Incorporating this motif enhances the compound’s potential as a therapeutic agent.
- Although absent in nature, 1,2,3-triazoles find broad applications in drug discovery and organic synthesis. Their versatility extends to polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .
Anticancer Activity
Antimicrobial Properties
Antioxidant and Anti-Inflammatory Effects
Structural Modification for Improved Pharmacokinetics
1,2,3-Triazole Motif for Biological Activity
Drug Discovery and Organic Synthesis
Mechanism of Action
Target of Action
The primary targets of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets in a way that inhibits their function. For instance, it inhibits tubulin polymerization, a process critical for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting multiple signaling pathways .
Pharmacokinetics
Compounds with the trimethoxyphenyl group have been associated with a wide range of bioactivity effects . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division, disruption of protein folding, and alteration of gene expression . These effects can lead to cell death, particularly in cancer cells, making this compound a potential anticancer agent .
Future Directions
properties
IUPAC Name |
N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIMXCIWNHFBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)
![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)



![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)